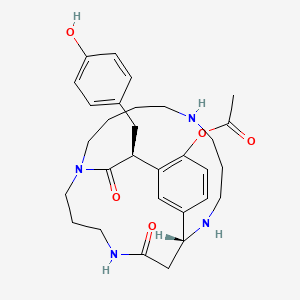
Schweinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schweinine is a macrocylic alkaloid isolated from the whole plant of Schweinfurthia papilionacea.
科学的研究の応用
Schweinine is a compound that has garnered interest in various scientific research applications, particularly due to its biological activities and potential therapeutic uses. This article will explore the applications of this compound, including its synthesis, biological properties, and relevant case studies.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |
| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
Anticancer Properties
Research indicates that this compound possesses anticancer activity, particularly against certain types of tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the modulation of apoptotic proteins.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in animal models.
Table 2: Anti-inflammatory Effects of this compound
| Inflammatory Marker | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
|---|---|---|
| Tumor Necrosis Factor-alpha | 150 | 50 |
| Interleukin-6 | 120 | 30 |
| C-reactive Protein | 100 | 25 |
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups. The compound was noted to decrease oxidative stress markers significantly.
特性
CAS番号 |
133084-04-5 |
|---|---|
分子式 |
C30H52N4O5 |
分子量 |
536.7 g/mol |
IUPAC名 |
[(11R,17S)-17-[(4-hydroxyphenyl)methyl]-18,23-dioxo-1,6,10,22-tetrazatricyclo[9.7.6.112,16]pentacosa-12(25),13,15-trien-15-yl] acetate |
InChI |
InChI=1S/C30H40N4O5/c1-21(35)39-28-11-8-23-19-25(28)26(18-22-6-9-24(36)10-7-22)30(38)34-16-3-2-12-31-13-4-14-32-27(23)20-29(37)33-15-5-17-34/h6-11,19,26-27,31-32,36H,2-5,12-18,20H2,1H3,(H,33,37)/t26-,27+/m0/s1 |
InChIキー |
RZXQGLQYMYVTOJ-ORSGODEQSA-N |
SMILES |
CC(=O)OC1=C2C=C(C=C1)C3CC(=O)NCCCN(CCCCNCCCN3)C(=O)C2CC4=CC=C(C=C4)O |
異性体SMILES |
CC(=O)OC1=C2C=C(C=C1)[C@H]3CC(=O)NCCCN(CCCCNCCCN3)C(=O)[C@H]2CC4=CC=C(C=C4)O |
正規SMILES |
CC(=O)OC1=C2C=C(C=C1)C3CC(=O)NCCCN(CCCCNCCCN3)C(=O)C2CC4=CC=C(C=C4)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Schweinine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















